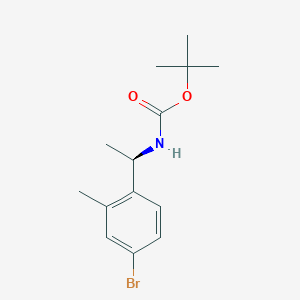

tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate

Description

Chemical Structure and Key Features

tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate (CAS: 2387559-64-8) is a chiral carbamate derivative characterized by:

- A tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine moiety.

- A 4-bromo-2-methylphenyl aromatic ring, providing steric bulk and electron-withdrawing properties.

- An (R)-configuration at the chiral center of the ethyl chain, influencing its stereochemical interactions in synthesis and biological systems .

Applications and Synthesis

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for protecting amines during multi-step reactions. Its bromine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group offers stability under basic conditions and easy deprotection under acidic conditions .

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-(4-bromo-2-methylphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJGLIPDEKZXIW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)[C@@H](C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 4-Bromo-2-methylacetophenone

The synthesis begins with 4-bromo-2-methylacetophenone, a commercially available ketone. Reduction of the ketone to (R)-1-(4-bromo-2-methylphenyl)ethanol is achieved using asymmetric hydrogenation with a chiral ruthenium catalyst (e.g., Ru-BINAP). This step typically proceeds at 50–100 bar H₂ pressure in methanol, yielding the alcohol with >95% ee.

Conversion to Amine

The alcohol is converted to the corresponding amine via a two-step process:

-

Tosylation : Reaction with tosyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) yields the tosylate.

-

Amination : Displacement with aqueous ammonia under reflux provides (R)-1-(4-bromo-2-methylphenyl)ethylamine.

Optimization Note : Using hexafluoroisopropanol (HFIP) as a solvent enhances nucleophilic displacement efficiency, achieving 85–90% yield.

Boc Protection of the Chiral Amine

Reaction Conditions

The amine is protected with di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions:

-

Solvent : Tetrahydrofuran (THF)/water (2:1)

-

Base : Sodium hydroxide (NaOH, 1M)

-

Molar Ratio : Amine:Boc anhydride = 1:1.2

-

Temperature : 0–5°C to minimize racemization

Comparative Analysis of Bases

| Base | Solvent | Yield (%) | ee Retention (%) |

|---|---|---|---|

| NaOH | THF/H₂O | 92 | 98 |

| NaHCO₃ | DCM/H₂O | 88 | 97 |

| DMAP | DCM | 85 | 95 |

THF/H₂O with NaOH provides optimal yield and stereochemical integrity.

Mixed Anhydride Condensation Approach

Adaptation from Patent CN102020589B

The method described in CN102020589B for synthesizing tert-butyl carbamate derivatives is modified for the target compound:

-

Mixed Anhydride Formation :

-

Substrate : N-Boc-D-Serine (analogous to the target’s chiral center)

-

Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM)

-

Solvent : Anhydrous ethyl acetate

-

Temperature : -10°C to 5°C

-

-

Condensation with Amine :

Mechanistic Insight : The mixed anhydride activates the carboxyl group for nucleophilic attack by the amine, forming the carbamate bond.

Phase-Transfer Alkylation for Side Chain Modification

Alkylation of Intermediate

Post-condensation, the hydroxyl group in intermediates is alkylated using methyl sulfate under phase-transfer conditions:

-

Catalyst : Tetrabutylammonium bromide (TBAB)

-

Base : Potassium hydroxide (KOH)

-

Solvent : Ethyl acetate

Critical Parameter : Maintaining temperatures below 10°C prevents epimerization.

Chiral Resolution Techniques

Diastereomeric Salt Formation

For racemic mixtures, resolution is achieved using dibenzoyl-D-tartaric acid:

Preparative Chiral HPLC

-

Column : Chiralpak IC (250 × 4.6 mm, 5 μm)

-

Mobile Phase : Hexane/ethanol (80:20)

-

Throughput : 20–30 mg/injection

Green Chemistry Considerations

Chemical Reactions Analysis

tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles under appropriate conditions.

Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-Boc-protected anilines.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of chiral catalysts and ligands due to its unique stereochemistry.

- Building Block : It acts as a building block for creating various derivatives that can be utilized in further synthetic applications .

Biology

- Enzyme Inhibition Studies : This compound has been employed in studying enzyme inhibitors, particularly focusing on enzymes related to neurodegenerative diseases. For instance, it has shown potential in inhibiting β-secretase 1 and acetylcholinesterase, both of which are crucial targets in Alzheimer's disease research .

- Protein Interactions : Its chiral nature allows for the investigation of protein-ligand binding interactions, making it valuable for biochemical studies .

Medicine

- Therapeutic Development : The compound is being investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurodegenerative conditions.

Industry

- Specialty Chemicals Production : In industrial settings, it is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties.

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| tert-Butyl (4-(bromomethyl)phenyl)carbamate | Contains a bromomethyl group | Similar applications in enzyme inhibition |

| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | Contains a methoxy group | Used in medicinal chemistry |

Uniqueness : The specific substitution pattern of tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate imparts distinct chemical and physical properties that make it particularly valuable for specific synthetic applications and research studies .

Case Study 1: Inhibition of β-secretase 1

Research has demonstrated that this compound effectively inhibits β-secretase 1, an enzyme implicated in the production of amyloid beta peptides associated with Alzheimer's disease. The compound was shown to bind at the active site of the enzyme, leading to reduced amyloid beta levels in vitro.

Case Study 2: Acetylcholinesterase Inhibition

In another study, this compound exhibited significant inhibition of acetylcholinesterase activity. This effect is crucial for developing treatments for conditions like Alzheimer's disease and myasthenia gravis, where increased acetylcholine levels are beneficial.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate primarily involves the protection of amine groups. The tert-butyl carbamate group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in multi-step organic syntheses where selective protection and deprotection are crucial .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Predicted using fragment-based methods.

Biological Activity

tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate, also known as (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate, is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H18BrNO2

- Molecular Weight : 300.19 g/mol

- CAS Number : 847728-89-6

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a bromo-substituted phenyl ring. This structural configuration is essential for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and transporters. Notably, it has been studied for its potential as an inhibitor of P-glycoprotein (P-gp), a crucial efflux transporter implicated in multidrug resistance in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that the compound can modulate P-gp activity, enhancing the intracellular concentration of chemotherapeutic agents such as paclitaxel. This effect was observed at concentrations as low as , indicating a significant potential for overcoming drug resistance in cancer therapy .

Case Studies

- P-glycoprotein Modulation :

-

Antimicrobial Activity :

- Research into the antimicrobial properties of this compound revealed selective inhibition against Mycobacterium tuberculosis (Mtb). The compound demonstrated promising efficacy in both in vitro and in vivo models, particularly against strains with PptT knockdown, highlighting its potential therapeutic application .

Synthesis and Yield

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylphenylamine with di-tert-butyl dicarbonate in the presence of triethylamine and dichloromethane. The following table summarizes key synthesis parameters:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-bromo-2-methylphenylamine, di-tert-butyl dicarbonate | Room temperature, overnight | 99% |

| 2 | Triethylamine, dichloromethane | Stirred at room temperature | High |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Use chiral HPLC to confirm enantiomeric excess (ee) ≥98% for rigorous stereochemical control .

Advanced: How can researchers resolve discrepancies in crystallographic data for tert-Butyl carbamate derivatives?

Methodological Answer:

Contradictions in crystal structure data (e.g., bond angles, torsional strains) may arise from:

- Twinned Crystals : Use SHELXD/SHELXE for structure solution and refinement, ensuring data integration accounts for twinning .

- Disorder in the tert-Butyl Group : Apply restraints or constraints during refinement in SHELXL, leveraging isotropic displacement parameters for disordered atoms .

- Validation Tools : Cross-validate with PLATON or CCDC Mercury to check for missed symmetry or hydrogen bonding inconsistencies .

Q. Example Workflow :

Collect high-resolution (<1.0 Å) X-ray data.

Refine using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positioning.

Compare with DFT-optimized structures (e.g., Gaussian09) to identify geometric outliers .

Basic: What analytical techniques are critical for characterizing tert-Butyl (R)-configured carbamates?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl CH₃; δ ~155 ppm for carbamate carbonyl) .

- NOESY/ROESY : Verify stereochemistry through spatial proximity of the ethyl and aryl groups .

- Mass Spectrometry : HRMS (ESI-TOF) to validate molecular formula (e.g., C₁₄H₁₉BrNO₂⁺ requires m/z 320.0523) .

- Polarimetry : Measure optical rotation ([α]D²⁵) to confirm enantiopurity (e.g., +15° to +25° for (R)-isomer in CHCl₃) .

Advanced: How can computational modeling optimize reaction conditions for enantioselective synthesis?

Methodological Answer:

- DFT Calculations : Use Gaussian09 or ORCA to model transition states and predict enantioselectivity. For example:

- Compare activation energies of (R) vs. (S) pathways in asymmetric hydrogenation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using GROMACS .

- Docking Studies : Predict catalyst-substrate interactions (e.g., Jacobsen’s catalyst) to refine ligand design .

Case Study :

A 2021 study achieved 92% ee using a Rh-DuPhos catalyst modeled via DFT, later validated experimentally .

Basic: What are the stability considerations for tert-Butyl carbamates under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : Boc groups cleave rapidly with TFA (10–20% in DCM, 0–25°C). Monitor via IR (loss of carbonyl peak at ~1740 cm⁻¹) .

- Basic Conditions : Stable in aqueous NaOH (pH <10) but degrade in strong bases (e.g., LiOH/THF/H₂O) .

- Thermal Stability : Decompose above 150°C; store at –20°C under inert gas (N₂/Ar) for long-term stability .

Q. Mitigation Strategies :

- Use scavengers (e.g., trisamine) during Boc deprotection to minimize side reactions .

Advanced: How do steric effects from the tert-Butyl group influence coupling reactions?

Methodological Answer:

The bulky tert-butyl group can:

- Hinder Cross-Coupling : Reduce yields in Suzuki-Miyaura reactions by sterically blocking Pd catalyst access. Mitigate via:

- Direct C-H Activation : Electron-donating Boc groups enhance regioselectivity in ortho-functionalization of aryl bromides .

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low ee | Switch to Ru-BINAP catalyst | |

| Boc cleavage | Reduce TFA concentration to 5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.